molecular formula C11H18N2O3 B1394070 Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate CAS No. 1287218-45-4

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate

Cat. No.: B1394070
CAS No.: 1287218-45-4
M. Wt: 226.27 g/mol
InChI Key: IINHUIWHDJOGMV-UHFFFAOYSA-N
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Description

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C11H18N2O3. It is a derivative of piperidine and pyrrolidine, both of which are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Biochemical Analysis

Biochemical Properties

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the compound’s pyrrolidine ring can interact with enzymes that have active sites compatible with its structure, potentially inhibiting or activating these enzymes. Additionally, the ester group in this compound can undergo hydrolysis, leading to the formation of carboxylic acid derivatives that can further interact with proteins and enzymes .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by interacting with specific receptors or enzymes involved in these pathways. This interaction can lead to changes in gene expression, affecting the production of proteins essential for cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating them. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other proteins involved in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular processes. For instance, the hydrolysis of the ester group can lead to the formation of carboxylic acid derivatives that participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. This transport and distribution can affect the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate typically involves the reaction of piperidinone with pyrrolidine derivatives under specific conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Commonly used to convert carbonyl groups to alcohols.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of piperidine and pyrrolidine moieties makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

methyl 5-oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-16-11(15)8-5-10(14)13(7-8)9-3-2-4-12-6-9/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINHUIWHDJOGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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